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Compound of Interest

Compound Name: 2,5-Difluorobenzoic acid

Cat. No.: B1293528

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core electronic properties of 2,5-
Difluorobenzoic Acid (CAS: 2991-28-8), a key chemical intermediate in the pharmaceutical
and advanced materials sectors. Its unique electronic structure, influenced by the presence of
two electron-withdrawing fluorine atoms, imparts properties essential for modern drug design
and material science. This guide summarizes key quantitative data, outlines detailed
experimental and computational protocols for property determination, and illustrates the
interplay of these properties in practical applications.

Core Physicochemical and Electronic Properties

The electronic characteristics of 2,5-Difluorobenzoic acid are fundamental to its reactivity and
interaction with biological systems. The fluorine atoms significantly influence the molecule's
acidity and charge distribution.

Table 1: Physicochemical Properties of 2,5-Difluorobenzoic Acid
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Property Value Source(s)
CAS Number 2991-28-8 [1][2]
Molecular Formula C7HaF20:2 [3]
Molecular Weight 158.10 g/mol

Appearance White crystalline powder [2]

Melting Point 132-134 °C [2]

pKa (Predicted) 2.93+£0.10 [4]

| Solubility | Insoluble in water; Soluble in acetone (25 mg/mL) | |

Table 2: Computational Electronic Properties of 2,5-Difluorobenzoic Acid

Property

Dipole Moment

Value

Data not available in
reviewed literature.

Method

Typically calculated via
DFT (e.g., B3LYPI/6-
311++G(d,p)).

HOMO Energy

Data not available in reviewed

literature.

Typically calculated via DFT
(e.g., B3LYP/6-311++G(d,p)).

LUMO Energy

Data not available in reviewed

literature.

Typically calculated via DFT
(e.g., B3LYP/6-311++G(d,p)).

| HOMO-LUMO Gap| Data not available in reviewed literature. | Calculated from HOMO and

LUMO energies. |

Note: While specific quantum chemical calculations for 2,5-difluorobenzoic acid were not
found in the surveyed literature, the methodologies described are standard for this class of
compounds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic

transitions.[5]
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Role in Drug Discovery and Materials Science

The electronic properties of 2,5-Difluorobenzoic acid make it a valuable building block in
medicinal chemistry and materials science.

In drug development, the incorporation of fluorine atoms is a widely used strategy to modulate
a molecule's properties. The high electronegativity of fluorine can alter lipophilicity, metabolic
stability, and binding affinity. Specifically, using 2,5-Difluorobenzoic acid as an intermediate
can lead to:

» Enhanced Potency: The difluorophenyl moiety can increase the binding affinity of a drug to
its target receptor.

e Improved Pharmacokinetics: Modifications can optimize a drug's absorption, distribution,
metabolism, and excretion (ADME) profile.

» Increased Metabolic Stability: The strength of the carbon-fluorine bond can resist enzymatic
degradation, thereby prolonging the drug's half-life.

In materials science, this compound serves as a precursor for advanced Organic Light-Emitting
Diodes (OLEDSs). The fluorine atoms influence the electronic properties, thermal stability, and
luminescence efficiency of OLED materials, contributing to the development of brighter and
more durable displays.

Experimental and Computational Protocols

Accurate determination of electronic properties relies on standardized experimental and
computational methods.

The acid dissociation constant (pKa) is a critical measure of a compound's acidity.
Potentiometric titration is a common and reliable method for its determination.

Obijective: To determine the pKa of 2,5-Difluorobenzoic acid by monitoring pH changes during
titration with a strong base.

Materials & Equipment:

o 2,5-Difluorobenzoic acid sample
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» Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

o Deionized water or a suitable co-solvent (e.g., acetonitrile-water mixture)
o Calibrated pH meter with a combined glass electrode

o Magnetic stirrer and stir bar

e Burette (Class A)

o Beaker

Methodology:

o Preparation: A precise amount of 2,5-Difluorobenzoic acid is dissolved in a known volume
of solvent to create a solution of known concentration. For compounds with low water
solubility, a hydro-organic mixture may be used.

» Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0,
10.0).

« Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH
electrode is immersed in the solution.

o Data Collection: The NaOH titrant is added in small, precise increments from the burette.
After each addition, the solution is allowed to stabilize, and the pH is recorded.

e Analysis: The recorded pH values are plotted against the volume of NaOH added. The pKa
is determined from the resulting sigmoid titration curve, corresponding to the pH at the half-
equivalence point (the point where half of the acid has been neutralized). Data can be
processed using methods like the Gran plot for higher accuracy.

Quantum chemical calculations are used to determine properties like HOMO/LUMO energies
and dipole moment, providing insights into molecular reactivity and charge distribution.

Objective: To calculate the ground-state electronic properties of 2,5-Difluorobenzoic acid
using Density Functional Theory (DFT).
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Software: Gaussian, GAMESS, or similar quantum chemistry software package.
Methodology:

Structure Optimization: The 3D structure of 2,5-Difluorobenzoic acid is first optimized to
find its lowest energy conformation. This is typically performed using a DFT method, such as
B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5]

Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm
that it is a true energy minimum (i.e., no imaginary frequencies).

Property Calculation: Using the optimized structure, single-point energy calculations are
performed to obtain the electronic properties.

o HOMO/LUMO Energies: The energies of the frontier molecular orbitals are direct outputs
of the calculation. The HOMO-LUMO energy gap (AE = E_LUMO - E_HOMO) is a key
indicator of chemical stability and electronic excitation energy.

o Dipole Moment: The total dipole moment and its components are also calculated from the
ground-state electron distribution.

Analysis: The results provide a theoretical understanding of the molecule's electronic
structure. The HOMO is associated with the ability to donate electrons, while the LUMO is
associated with the ability to accept electrons.

Visualizing Workflows and Relationships

Diagrams help clarify the complex relationships between experimental methods, computational
analysis, and the application of electronic properties in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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